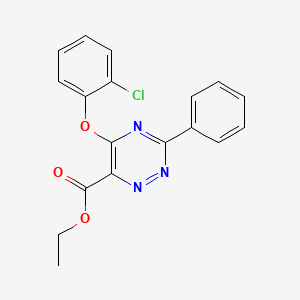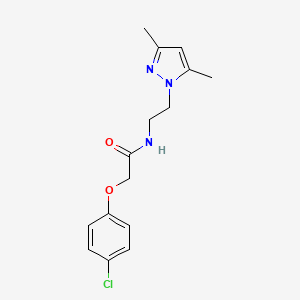![molecular formula C22H21N5O2 B2377979 N-benzyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852451-68-4](/img/structure/B2377979.png)
N-benzyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antitumor Activity
N-benzyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide derivatives have been evaluated for their antitumor activity. A study by El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally similar to the one . These compounds showed mild to moderate antitumor activity against human breast adenocarcinoma cell line MCF7, highlighting their potential in cancer research (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antimicrobial Activity
Compounds with the pyrazolo[3,4-d]pyrimidin-4(5H)-one core, which is a key structural element of the compound , have shown promising results in antimicrobial research. Bondock et al. (2008) synthesized novel heterocycles incorporating this moiety and evaluated their antimicrobial potential, finding several compounds with significant antimicrobial properties (Bondock, Rabie, Etman, & Fadda, 2008).
Insecticidal and Antibacterial Potential
Pyrazolo[3,4-d]pyrimidin-4(5H)-ones and their derivatives have also been explored for their insecticidal and antibacterial properties. Deohate and Palaspagar (2020) synthesized and evaluated the insecticidal and antibacterial potential of pyrimidine-linked pyrazole heterocyclics, demonstrating the versatility of this chemical class in addressing diverse biological targets (Deohate & Palaspagar, 2020).
Analgesic and Anti-inflammatory Activities
The structural framework of pyrazolo[3,4-d]pyrimidines has been utilized in the synthesis of compounds with potential analgesic and anti-inflammatory activities. Azam et al. (2013) explored a series of benzothiazol derivatives containing the pyrazolo[3,4-d]pyrimidine moiety, some of which exhibited significant analgesic and anti-inflammatory activities (Azam, Dharanya, Mehta, & Sachdeva, 2013).
properties
IUPAC Name |
N-benzyl-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-15-8-9-18(10-16(15)2)27-21-19(12-25-27)22(29)26(14-24-21)13-20(28)23-11-17-6-4-3-5-7-17/h3-10,12,14H,11,13H2,1-2H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMQYFIPYAGDRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[6-(3-chloro-4-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2377897.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2377898.png)

![8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377902.png)
![2-Methoxy-5-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzamide](/img/structure/B2377903.png)


![2-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2377908.png)


![N-[[3-(4-chlorobenzoyl)oxazolidin-2-yl]methyl]-N''-(4-fluorobenzyl)oxamide](/img/structure/B2377914.png)

![7-benzyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2377917.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide](/img/structure/B2377918.png)